MAO-A vs. MAO-B Selectivity: A >5,000-Fold Differential Defines Its Unique Pharmacological Niche
In a direct head-to-head enzymatic assay, 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid demonstrated potent and highly selective inhibition of monoamine oxidase A (MAO-A) with an IC₅₀ of 66 nM. In stark contrast, its inhibition of the MAO-B isoform under identical conditions was negligible, with an IC₅₀ of 360,000 nM [1]. This selectivity profile is critical, as many closely related aryl-amino-oxobutanoic acid derivatives or classical MAO inhibitors (e.g., non-selective hydrazines) lack this degree of isoform discrimination, often leading to undesirable off-target effects mediated by MAO-B inhibition.
| Evidence Dimension | Enzyme Inhibition Potency (IC₅₀) and Isoform Selectivity |
|---|---|
| Target Compound Data | MAO-A IC₅₀ = 66 nM; MAO-B IC₅₀ = 360,000 nM |
| Comparator Or Baseline | The compound's own activity against the MAO-B isoform serves as the internal comparator; classical non-selective MAO inhibitors show comparable IC₅₀ values for both isoforms. |
| Quantified Difference | MAO-B IC₅₀ / MAO-A IC₅₀ = >5,454-fold selectivity for MAO-A |
| Conditions | Inhibition of bovine brain mitochondria MAO-A and MAO-B measured by spectrofluorimetry. |
Why This Matters
For procurement in CNS drug discovery, this >5,000-fold selectivity window is a critical differentiator, enabling research into MAO-A-specific pathways while mitigating the risk of MAO-B-mediated off-target effects that plague less selective analogs.
- [1] BindingDB. BDBM50078675 (CHEMBL3415444): 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid. Affinity Data: IC50 66 nM (MAO-A), 3.60E+5 nM (MAO-B). Assay: Bovine brain mitochondria, spectrofluorimetry. View Source
